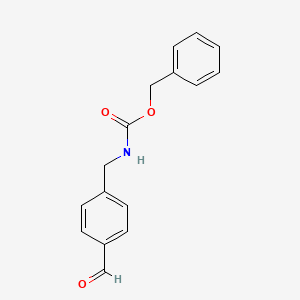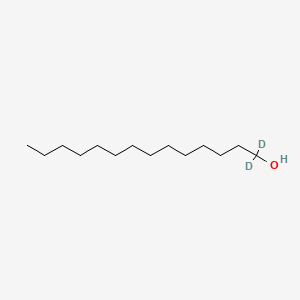
Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-propyl- is an organosilicon compound known for its unique structural properties and versatile applications. This compound is part of the trisiloxane family, characterized by a backbone of silicon and oxygen atoms, with various organic groups attached to the silicon atoms. The presence of dimethylsilyl and propyl groups in its structure imparts specific chemical and physical properties that make it valuable in various scientific and industrial fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-propyl- typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction is catalyzed by platinum-based catalysts under controlled conditions of temperature and pressure. The general reaction scheme can be represented as follows:
R-SiH+CH2=CH-R’Pt catalystR-Si-CH2CH2R’
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is purified through distillation or chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxane bonds.
Reduction: It can be reduced using hydrosilanes or other reducing agents.
Substitution: The dimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as alkoxides or amines are used under mild conditions.
Major Products Formed
Oxidation: Silanols and siloxane bonds.
Reduction: Silanes and siloxanes.
Substitution: Various substituted siloxanes depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of more complex organosilicon compounds. Its unique structure allows for the creation of polymers and copolymers with specific properties.
Biology
In biological research, it is used as a surfactant and emulsifier in various formulations. Its ability to reduce surface tension makes it valuable in the preparation of biological assays and drug delivery systems.
Medicine
In medicine, Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-propyl- is explored for its potential in drug delivery due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Industry
Industrially, it is used in the production of coatings, adhesives, and sealants. Its properties improve the durability and performance of these materials.
作用机制
The mechanism of action of Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-propyl- involves its interaction with various molecular targets. In biological systems, it acts as a surfactant, reducing surface tension and enhancing the spreadability of formulations. In chemical reactions, it serves as a reactive intermediate, facilitating the formation of siloxane bonds and other organosilicon structures.
相似化合物的比较
Similar Compounds
- Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-phenyl-
- 1,1,3,3-Tetramethyldisiloxane
- 1,1,5,5,5-Hexamethyl-3,3-bis(trimethylsilyl)oxytrisiloxane
Uniqueness
Compared to similar compounds, Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-propyl- offers a unique combination of hydrophobic and hydrophilic properties due to the presence of both dimethylsilyl and propyl groups. This makes it particularly effective as a surfactant and emulsifier in various applications.
属性
CAS 编号 |
172080-99-8 |
|---|---|
分子式 |
C9H25O3Si4 |
分子量 |
293.63 g/mol |
IUPAC 名称 |
tris(dimethylsilyloxy)-propylsilane |
InChI |
InChI=1S/C9H25O3Si4/c1-8-9-16(10-13(2)3,11-14(4)5)12-15(6)7/h8-9H2,1-7H3 |
InChI 键 |
NAGUHEHZSXOROX-UHFFFAOYSA-N |
SMILES |
CCC[Si](O[SiH](C)C)(O[SiH](C)C)O[SiH](C)C |
规范 SMILES |
CCC[Si](O[Si](C)C)(O[Si](C)C)O[Si](C)C |
同义词 |
Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-propyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



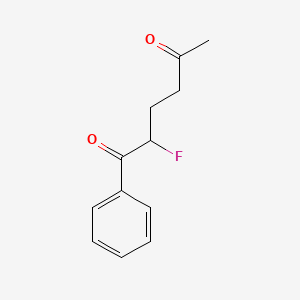
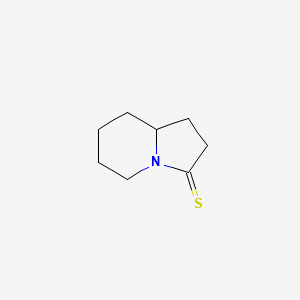
![6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile](/img/structure/B575253.png)
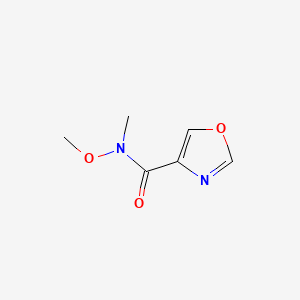
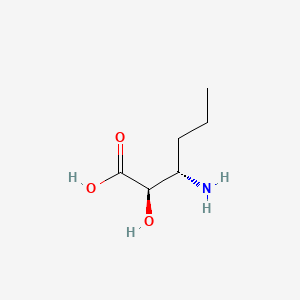
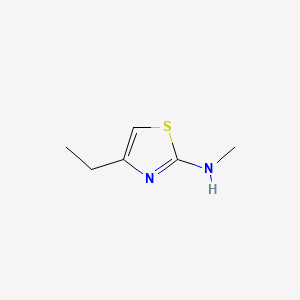
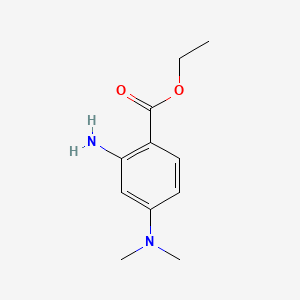
![(S)-1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B575266.png)
![(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,1,2,2,6,6,7,7-octatritio-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B575267.png)
